molecular formula C12H8ClNO4S B11716463 2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid

2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B11716463
M. Wt: 297.71 g/mol
InChI Key: IISVBECEDQMGKL-UHFFFAOYSA-N
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Description

2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are commonly found in various natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, may also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives. These products can exhibit different biological activities and pharmacological properties .

Scientific Research Applications

2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4S/c13-8-3-1-7(2-4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISVBECEDQMGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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